2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzodioxole and thieno[2,3-d]pyrimidin-4-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an inhibitor of specific enzymes or pathways.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets and pathways within cells. One notable mechanism is its inhibition of the mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition disrupts cellular energy production, leading to cell death. Additionally, the compound may inhibit the mechanistic target of rapamycin (mTOR) pathway, further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib Derivatives: Compounds like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities and exhibit similar biological activities.
Benzodioxole Derivatives: Other benzodioxole derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes and cytotoxicity against cancer cells.
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one apart is its combined structural features, which confer unique biological activities and potential applications. Its ability to selectively target glucose-starved tumor cells and inhibit mitochondrial function makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c1-7-8(2)21-15-12(7)14(18)16-13(17-15)9-3-4-10-11(5-9)20-6-19-10/h3-5,13,17H,6H2,1-2H3,(H,16,18) |
InChI Key |
RAXQIIVGLGTHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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